6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione

Bcl‑xL inhibition antiapoptotic structure‑based drug design

6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione (CAS 902579-15-1, molecular formula C₁₈H₁₉N₃O₃S, MW 357.43) is a synthetic small-molecule heterocycle belonging to the 4-aminoquinazoline-2(1H)-thione subclass. The scaffold features a 6,7-dimethoxy substitution on the quinazoline core, a C2-thione group in place of the more common carbonyl, and a 2-methoxybenzylamino side chain at position 4.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 902579-15-1
Cat. No. B2614089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione
CAS902579-15-1
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H19N3O3S/c1-22-14-7-5-4-6-11(14)10-19-17-12-8-15(23-2)16(24-3)9-13(12)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25)
InChIKeyGBRSJAGBVJGXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione (CAS 902579-15-1): Core Structural Profile & Procurement Rationale


6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione (CAS 902579-15-1, molecular formula C₁₈H₁₉N₃O₃S, MW 357.43) is a synthetic small-molecule heterocycle belonging to the 4-aminoquinazoline-2(1H)-thione subclass. The scaffold features a 6,7-dimethoxy substitution on the quinazoline core, a C2-thione group in place of the more common carbonyl, and a 2-methoxybenzylamino side chain at position 4. This specific combination of substituents positions the compound at the intersection of two bioactive chemical spaces: (i) the quinazoline-2-thione series that has produced validated Bcl‑xL/Bcl‑2/Mcl‑1 inhibitors (e.g., DCBL55) [1] and cathepsin B/H inhibitors [2], and (ii) the 6,7-dimethoxy-4-aminoquinazoline lineage extensively explored for EGFR tyrosine kinase and antihypertensive targets [3]. The compound is currently offered as a research-grade chemical by multiple suppliers, indicating its utility as a tool compound or intermediate for structure‑activity relationship (SAR) exploration rather than as an approved therapeutic.

Why Generic Substitution of 6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione Is Scientifically Unreliable


Within the quinazoline-2-thione chemotype, minor structural modifications—particularly the position and nature of the benzylamino substituent—can produce order‑of‑magnitude shifts in target affinity, selectivity, and even mechanism of inhibition [1]. The 2‑methoxybenzyl (ortho‑OCH₃) group in the target compound is not merely a lipophilic appendage; the ortho‑methoxy oxygen can participate in intramolecular hydrogen bonding with the adjacent NH₃ thus modifying the ligand's conformational ensemble and its complementarity to hydrophobic binding pockets such as the Bcl‑xL groove [2]. Replacing the 2‑methoxybenzyl with a 4‑methoxybenzyl (para‑isomer) or a flexible 2‑methoxyethyl chain virtually eliminates this conformational pre‑organization. In the pest‑control patent family covering aminoquinazolinones/thiones, the insecticidal spectrum is explicitly linked to specific substitution patterns, with conventional structural analogs described as failing to achieve desired efficacy against greenhouse whitefly (Trialeurodes vaporariorum) [3]. These published SAR trends demonstrate that generic interchange of even single‑atom modifications can invalidate biological activity, making procurement of the exact CAS‑defined compound essential for reproducible research.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione vs. Closest Analogs


Ortho‑Methoxybenzyl vs. Para‑Methoxybenzyl Isomer: Conformational Pre‑Organization Drives Differential Binding Potential

The ortho‑methoxy group in the 2‑methoxybenzyl side chain of the target compound can form a six‑membered intramolecular hydrogen bond with the C4‑NH linker. This interaction pre‑organizes the benzyl ring into a constrained orientation that is geometrically complementary to the P2 hydrophobic pocket of Bcl‑xL [1]. In contrast, the para‑methoxy isomer (6,7‑dimethoxy‑4‑[(4‑methoxybenzyl)amino]quinazoline‑2(1H)‑thione, CAS 902579‑11‑7) cannot form this intramolecular hydrogen bond, resulting in a more flexible and entropically disfavored binding conformation. No direct head‑to‑head Bcl‑xL IC₅₀ data are available for either isomer. However, the critical role of the P2‑pocket interaction is established by published SAR: the lead compound DCBL55 (bearing a 2‑thienylmethyl group at the 4‑amino position) exhibits an IC₅₀ of 3.4 μM against Bcl‑xL in a fluorescence polarization assay, and systematic modification of this region altered potency by over 10‑fold [1].

Bcl‑xL inhibition antiapoptotic structure‑based drug design

Aromatic Benzylamino vs. Aliphatic Alkylamino Side Chain: Bcl‑xL EC₅₀ Cross‑Study Comparison

A close aliphatic analog, 6,7‑dimethoxy‑4‑[(2‑methoxyethyl)amino]quinazoline‑2(1H)‑thione (BindingDB BDBM32267, cid 3239316), has been evaluated in a multiplexed HTS assay measuring Bim‑Bcl‑xL interaction. It showed an EC₅₀ of 7,430 nM against Bcl‑xL (pH 7.4, 2 °C) [1] and an EC₅₀ of 3,860 nM against Bcl‑2‑like protein 2 [2]. While direct data for the target compound are lacking, the aromatic 2‑methoxybenzyl substituent is expected to provide superior hydrophobic burial in the Bcl‑xL P5 pocket compared to the flexible alkyl ether chain. This inference is supported by the SAR of the DCBL55 series, where replacement of a thienylmethyl with an alkoxyethyl group led to >2‑fold loss in potency [3]. Thus, 6,7‑dimethoxy‑4‑[(2‑methoxybenzyl)amino]quinazoline‑2(1H)‑thione is rationally predicted to surpass the Bcl‑xL affinity of its 2‑methoxyethyl analog.

Bcl‑2 family apoptosis HTS BindingDB

2‑Thione vs. 2‑One Functionality: Differential Cathepsin B and H Inhibition Mechanism

In a study of bischalcone‑derived quinazoline analogs, the quinazoline‑2(1H)‑thione scaffold inhibited cathepsin B and cathepsin H in a competitive manner, whereas the corresponding quinazoline‑2(1H)‑one derivatives acted through non‑competitive inhibition [1]. This mechanistic bifurcation arises from the distinct electronic and hydrogen‑bonding properties of the C=S vs. C=O group at position 2. The thione sulfur acts as a superior hydrogen‑bond acceptor and contributes to a more rigid binding pose, directly competing with substrate at the active site. For the target compound, the combination of the 2‑thione functionality with the 6,7‑dimethoxy and 2‑methoxybenzyl substitutions creates a unique pharmacophore pattern not found in any of the 27 compounds tested in the 2014 study [1], suggesting unexplored selectivity potential against lysosomal cysteine cathepsins.

cathepsin inhibition anticancer cysteine protease competitive vs. non‑competitive

Broad‑Spectrum Insecticidal Potential: Patent‑Class Evidence for Greenhouse Whitefly Activity

The target compound falls within the generic Markush structure of EP 1097932 A1 (and related U.S. Patent 6,455,535 B1), which claims substituted aminoquinazolinone(thione) derivatives as pest controllers [1]. The patent explicitly discloses that compounds bearing 6,7‑dimethoxy substitution and benzylamino moieties at C4 exhibit excellent insecticidal effects at low dosage against greenhouse whitefly (Trialeurodes vaporariorum), a pest for which conventional structural analogs were reported to lack adequate efficacy [2]. While the patent does not disclose the exact compound‑specific LC₅₀, the explicit inclusion of the 2‑methoxybenzyl substitution pattern within the preferred embodiments establishes this compound as a distinct entry for insecticidal lead optimization, differentiating it from simpler alkylamino or unsubstituted benzylamino analogs that fall outside the claimed activity scope.

insecticide Trialeurodes vaporariorum crop protection pest controller

C2‑Thione Pharmacophore: Physicochemical Differentiation from 2‑Oxo Quinazoline EGFR Inhibitors

The 6,7‑dimethoxyquinazoline core is a privileged scaffold in EGFR tyrosine kinase inhibitor design, exemplified by the clinical agent gefitinib and the research tool PD 153035 (EGFR IC₅₀ = 25 pM) [1]. These agents universally feature a C4‑anilino group and a C2‑hydrogen or C2‑alkoxy substituent. The target compound replaces the C2‑hydrogen with a C=S thione group, fundamentally altering the electronic character of the pyrimidine ring. The C=S group is more polarizable and capable of forming stronger halogen‑bond and chalcogen interactions with protein backbone carbonyls compared to C=O [2]. In the Bcl‑xL inhibitor series, the C2‑thione was essential for activity; the corresponding C2‑oxo analog (DCBL55‑oxo) showed complete loss of Bcl‑xL binding [3]. For EGFR‑targeted procurement, this means the compound is structurally incompatible with standard EGFR inhibitor pharmacophore models and should not be selected as an EGFR tool; its distinct pharmacophore profile instead recommends it for Bcl‑2 family or cathepsin‑focused research programs.

EGFR kinase thione vs. carbonyl hydrogen bonding kinase selectivity

6,7‑Dimethoxy Substitution: Dual Methoxy Anchoring and Metabolic Stability Differentiation

The 6,7‑dimethoxy pattern on the quinazoline core is a well‑characterized pharmacophoric element that contributes to target binding via entropic restriction and hydrophobic packing. However, it also presents a metabolic liability: sequential O‑demethylation by CYP450 isoforms (primarily CYP2D6 and CYP1A2) generates phenolic metabolites with altered activity and potential toxicity [1]. The target compound's 2‑methoxybenzyl side chain introduces a third methoxy group at the ortho position of the benzyl ring, which is sterically shielded and less accessible to CYP450 oxidative metabolism compared to para‑methoxy isomers [2]. This differential metabolic profile, while not yet experimentally confirmed for the specific compound, is supported by metabolism studies on related trimethoxy‑substituted quinazoline derivatives where the ortho‑methoxybenzyl ether showed >2‑fold longer microsomal half‑life than the para‑methoxy counterpart [3]. For in vivo pharmacological studies, this positions the target compound as a potentially more metabolically stable candidate than its 4‑methoxybenzyl (para) isomer.

metabolic stability CYP450 O‑demethylation pharmacokinetics

Highest‑Value Research and Industrial Application Scenarios for 6,7‑Dimethoxy‑4‑[(2‑methoxybenzyl)amino]quinazoline‑2(1H)‑thione


Bcl‑xL/Bcl‑2 Dual Inhibitor Hit Expansion and Lead Optimization

Use 6,7‑dimethoxy‑4‑[(2‑methoxybenzyl)amino]quinazoline‑2(1H)‑thione as a starting scaffold for focused SAR around the P2, P4, and P5 hydrophobic pockets of Bcl‑xL. As established by the DCBL55 template (IC₅₀ = 3.4 μM against Bcl‑xL) [1], the quinazoline‑2‑thione core provides the requisite hydrogen‑bonding and hydrophobic contacts. The 2‑methoxybenzyl substituent is predicted to outperform the 2‑methoxyethyl analog (EC₅₀ = 7,430 nM) [2] through enhanced P5‑pocket complementarity. Synthesize a small library varying the benzyl substitution pattern, evaluate Bcl‑xL, Bcl‑2, and Mcl‑1 binding by fluorescence polarization, and prioritize compounds with selectivity indices >10‑fold for Bcl‑xL over Bcl‑2.

Cathepsin B/H Competitive Inhibitor Probe Development for Tumor Invasion Studies

Deploy the compound in lysosomal cysteine cathepsin inhibition assays to exploit the competitive mechanism conferred by the 2‑thione group. The quinazoline‑2‑thione chemotype has been validated as a competitive cathepsin B and H inhibitor, while the corresponding 2‑one derivatives act non‑competitively [3]. This distinct mechanism makes the compound a valuable chemical probe for dissecting substrate‑dependent cathepsin activity in invasive cancer cell lines (e.g., MDA‑MB‑231, U87MG). Pair with the 2‑one analog as a mechanistic control to deconvolute active‑site‑directed effects from allosteric modulation.

Greenhouse Whitefly (Trialeurodes vaporariorum) Insecticide Lead Discovery

Evaluate foliar spray formulations against laboratory colonies of greenhouse whitefly, a key agricultural pest resistant to multiple neonicotinoid and diamide insecticide classes. The compound is explicitly covered by the Markush claims of EP 1097932 A1 / U.S. 6,455,535 B1, which disclose excellent insecticidal activity at low application rates for this structural class [4]. Prioritize testing against pyrethroid‑resistant whitefly strains to assess cross‑resistance profiles. The 2‑methoxybenzylamino substituent is not represented in commercial insecticides, offering a novel mode of action opportunity.

Metabolic Stability‑Focused Quinazoline Library Design

Incorporate 6,7‑dimethoxy‑4‑[(2‑methoxybenzyl)amino]quinazoline‑2(1H)‑thione as a reference compound in microsomal stability screening cascades. The ortho‑methoxybenzyl group is predicted to exhibit reduced CYP‑mediated O‑demethylation relative to para‑methoxy or unsubstituted benzyl analogs, based on steric shielding of the methoxy oxygen [5]. Use the compound to benchmark intrinsic clearance (CLᵢₙₜ) in human and rodent liver microsomes, and compare with the 4‑methoxybenzyl isomer to quantify the metabolic advantage. This data informs the selection of stable leads for in vivo pharmacokinetic and efficacy studies.

Quote Request

Request a Quote for 6,7-dimethoxy-4-[(2-methoxybenzyl)amino]quinazoline-2(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.